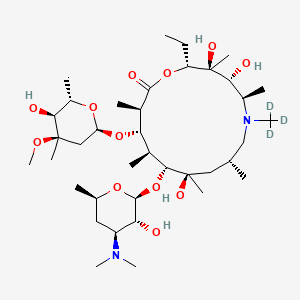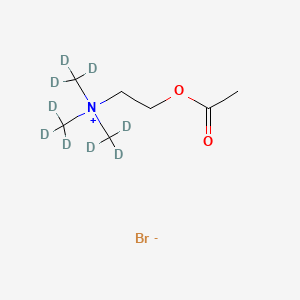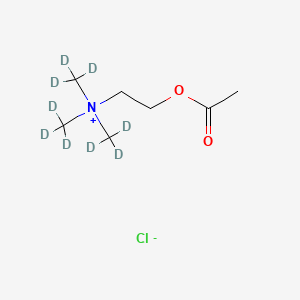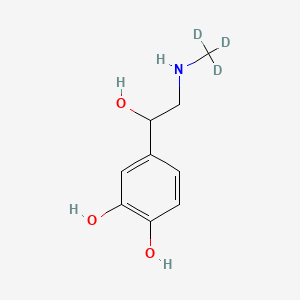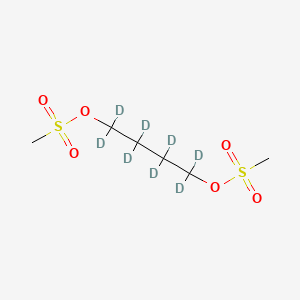
4-Fluorophenyl Methyl Sulfone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl Methyl Sulfone-d4 (4-FPMS-d4) is a fluorinated aromatic sulfone compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C7H6F4O2S and a molecular weight of 218.19 g/mol. 4-FPMS-d4 is a colorless solid at room temperature that is soluble in water and polar organic solvents. 4-FPMS-d4 is a stable compound that is resistant to oxidation and hydrolysis, making it ideal for use in a variety of scientific experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-Fluorophenyl Methyl Sulfone-d4 involves the reaction of 4-fluorobenzaldehyde-d4 with methylsulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
4-fluorobenzaldehyde-d4, methylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 4-fluorobenzaldehyde-d4 and a base to a reaction flask, Add methylsulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture at reflux for several hours, Allow the reaction mixture to cool and then filter off any solids, Wash the solid with a suitable solvent and dry to obtain the desired product
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl Methyl Sulfone-d4 is used in various scientific research applications. It is used as a substrate for the enzymatic synthesis of 4-fluorophenyl methyl sulfoxide (4-FPMSO). 4-FPMSO is a useful intermediate for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Fluorophenyl Methyl Sulfone-d4 is also used in the synthesis of other sulfone compounds, such as 4-fluorophenyl methyl sulfone (4-FPMS). 4-FPMS is a useful intermediate for the synthesis of a variety of other compounds, including perfumes and fragrances.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 is not yet fully understood. It is known, however, that the compound is able to undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. These reactions are used to synthesize a variety of compounds, including 4-FPMSO and 4-FPMS.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 are not yet fully understood. It is known, however, that the compound has a low toxicity in animals and is not considered to be a significant health hazard. It is also known that 4-Fluorophenyl Methyl Sulfone-d4 does not have any significant effect on the central nervous system, and is therefore not considered to be a psychoactive compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluorophenyl Methyl Sulfone-d4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its stability; 4-Fluorophenyl Methyl Sulfone-d4 is resistant to oxidation and hydrolysis, making it ideal for use in a variety of experiments. Additionally, 4-Fluorophenyl Methyl Sulfone-d4 is soluble in water and polar organic solvents, making it easy to use in a variety of experiments. The main limitation of 4-Fluorophenyl Methyl Sulfone-d4 is its low reactivity; the compound does not undergo many chemical reactions, and as such is not suitable for use in a variety of synthetic reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Fluorophenyl Methyl Sulfone-d4. One potential area of research is to develop new methods for the synthesis of 4-Fluorophenyl Methyl Sulfone-d4. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 in more detail. Additionally, further research could be conducted to explore the potential applications of 4-Fluorophenyl Methyl Sulfone-d4 in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential for 4-Fluorophenyl Methyl Sulfone-d4 to be used as a starting material for the synthesis of other fluorinated aromatic sulfone compounds.
Eigenschaften
CAS-Nummer |
1189981-42-7 |
|---|---|
Produktname |
4-Fluorophenyl Methyl Sulfone-d4 |
Molekularformel |
C7H7FO2S |
Molekulargewicht |
178.214 |
IUPAC-Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
Synonyme |
1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



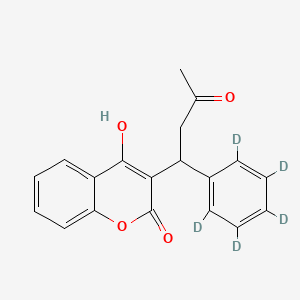
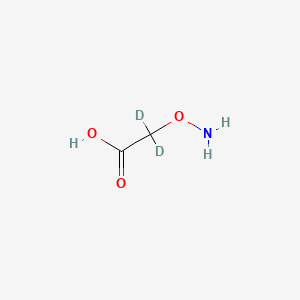
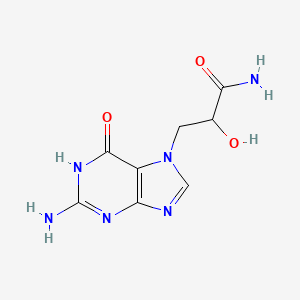
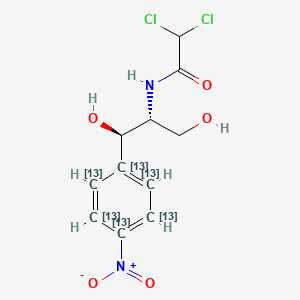
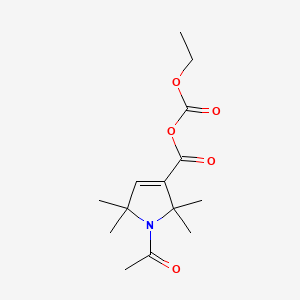
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
